molecular formula C17H20BrN3O3 B11127579 ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B11127579
M. Wt: 394.3 g/mol
InChI Key: NSTPZPKZJUIUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.

    Piperazine Coupling: The acetylated product is reacted with ethyl 1-piperazinecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 5-bromoindole-2,3-dione.

    Reduction: Formation of 1H-indole-1-yl acetate.

    Substitution: Formation of 5-azido-1H-indol-1-yl acetate.

Scientific Research Applications

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of the piperazine ring and the ethyl ester group further enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-11-14(18)3-4-15(13)21/h3-6,11H,2,7-10,12H2,1H3

InChI Key

NSTPZPKZJUIUDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.